molecular formula C21H18FN3 B2940435 3-fluoro-N-((2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl)aniline CAS No. 514186-40-4

3-fluoro-N-((2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl)aniline

Cat. No. B2940435
CAS RN: 514186-40-4
M. Wt: 331.394
InChI Key: CKAQUJCPEYVPJE-UHFFFAOYSA-N
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Description

“3-fluoro-N-((2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl)aniline” is a complex organic compound that contains several functional groups and rings, including an indole ring and a pyridine ring . The indole ring is a key structural component of many natural products and pharmaceuticals . It’s also worth noting that the compound contains a fluorine atom, which can significantly influence its reactivity and properties .


Molecular Structure Analysis

The molecular structure of this compound is characterized by its indole and pyridine rings, which are aromatic and contribute to the compound’s stability . The presence of the fluorine atom can also influence the compound’s electronic structure, potentially affecting its reactivity .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the available literature, compounds with similar structures have been studied. For example, indole derivatives are known to undergo a variety of reactions, including electrophilic substitution .

Scientific Research Applications

Antiviral Applications

Indole derivatives have been studied for their antiviral properties. Compounds similar to 3-fluoro-N-[(2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl]aniline have shown inhibitory activity against viruses like influenza A and Coxsackie B4 virus . This suggests that our compound could be synthesized and tested for its efficacy against a range of RNA and DNA viruses, potentially contributing to the development of new antiviral medications.

Anti-inflammatory and Anticancer Activities

The indole nucleus is known to bind with high affinity to multiple receptors, which is valuable in the treatment of various diseases. Indole derivatives exhibit anti-inflammatory and anticancer activities, making them candidates for the development of new therapeutic agents in these areas .

Neuroprotective Properties

Some indole derivatives act as neuroprotectants, preventing neuronal cell death induced by pathways such as the PI3-kinase pathway . Research into the neuroprotective applications of 3-fluoro-N-[(2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl]aniline could lead to advancements in the treatment of neurodegenerative diseases.

Cardiovascular Research

Indole compounds have been involved in studies related to cardiovascular health, including the reduction of infarct size and prevention of cardiac ischemia . The compound could be explored for its potential benefits in managing heart-related conditions.

Agricultural Chemistry

Indole-3-acetic acid, a plant hormone derived from tryptophan, is crucial for plant growth and development. Derivatives of indole, like our compound, may have applications in enhancing agricultural productivity through the synthesis of novel plant growth regulators .

Material Science

Indole derivatives have been utilized in the development of organic light-emitting diode (OLED) technology. With suitable substitutions, these compounds can improve charge injection ability and OLED performance . The subject compound could be investigated for its potential use in electronic and photonic materials.

Environmental Science

The diverse biological activities of indole derivatives also extend to environmental applications. They could be used in bioremediation processes to degrade environmental pollutants or as part of biosensors to detect harmful substances .

Pharmacological Research

In pharmacology, indole derivatives are part of the core structure in many drugs used to treat a variety of conditions, including hypertension and infectious diseases . The compound could be synthesized and screened for a wide range of pharmacological activities, potentially leading to the discovery of new drugs.

properties

IUPAC Name

3-fluoro-N-[(2-methyl-1H-indol-3-yl)-pyridin-3-ylmethyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3/c1-14-20(18-9-2-3-10-19(18)24-14)21(15-6-5-11-23-13-15)25-17-8-4-7-16(22)12-17/h2-13,21,24-25H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKAQUJCPEYVPJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(C3=CN=CC=C3)NC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-fluoro-N-((2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl)aniline

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